1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethoxy(sulfanylidene)-lambda5-phosphanyl group and a trifluoromethyl-substituted phenyl hydrazine moiety. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of diethoxyphosphoryl chloride with a suitable hydrazine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the phosphanyl and hydrazine groups
Scientific Research Applications
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in redox reactions, where it undergoes oxidation or reduction to exert its effects. The molecular pathways involved include the activation of specific enzymes and receptors, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine can be compared with other similar compounds, such as:
1-[diethoxyphosphoryl]-2-[3-(trifluoromethyl)phenyl]hydrazine: This compound lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-phenylhydrazine: The absence of the trifluoromethyl group in this compound results in different chemical and biological properties.
1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[4-(trifluoromethyl)phenyl]hydrazine: The position of the trifluoromethyl group affects the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
1-diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N2O2PS/c1-3-17-19(20,18-4-2)16-15-10-7-5-6-9(8-10)11(12,13)14/h5-8,15H,3-4H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJGLRXNVJUWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(NNC1=CC=CC(=C1)C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N2O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.